molecular formula C13H9FO2S B2516284 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 929975-30-4

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B2516284
CAS No.: 929975-30-4
M. Wt: 248.27
InChI Key: XTWCWHWCDDPEAK-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid is a high-purity chemical compound offered for research and development purposes. The product is supplied with the CAS Number 929975-30-4 . It has a molecular formula of C13H9FO2S and a molecular weight of 248.27 g/mol . Its structure features a thiophene ring linked to a fluorophenyl group and a prop-2-enoic acid moiety, which is also known as an acrylic acid derivative . This specific arrangement of a fluorinated biaryl system connected to an acrylic acid chain makes it a compound of interest in various scientific fields. Researchers value this building block for its potential applications in medicinal chemistry and materials science. It may serve as a key intermediate in the synthesis of more complex molecules for pharmaceutical research or in the development of novel organic materials . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information. Proper storage conditions and cold-chain transportation are recommended to ensure product stability .

Properties

IUPAC Name

(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWCWHWCDDPEAK-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced alkenes.

    Substitution: Halogenated, nitrated, or other substituted thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid exhibits various biological activities:

  • Anticancer Activity : Studies have shown that compounds containing thiophene and fluorinated aromatic groups can inhibit cancer cell proliferation. The unique structure of this compound allows it to interact with specific biological targets involved in tumor growth.
  • Antimicrobial Properties : The presence of the thiophene moiety has been linked to antimicrobial activity. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential as an antibiotic agent.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies indicate that this compound can effectively bind to the enzyme's active site, potentially leading to therapeutic applications .

Case Study 1: Anticancer Properties

In a study published in the journal Molecules, researchers synthesized various derivatives of thiophene-based compounds, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study 2: Antimicrobial Activity

A comparative study published in Antibiotics evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results demonstrated significant inhibition of gram-positive and gram-negative bacterial strains, highlighting the compound's potential as a lead structure for developing new antibiotics.

Practical Applications

  • Drug Development : The unique properties of this compound make it a candidate for further development into pharmaceuticals targeting cancer and infectious diseases.
  • Material Science : Due to its unique electronic properties, this compound may find applications in organic electronics and photonic devices, where thiophene derivatives are known for their conductive properties.
  • Agricultural Chemistry : The antimicrobial properties suggest potential applications in agricultural formulations aimed at protecting crops from bacterial pathogens.

Mechanism of Action

The mechanism of action of 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with various molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the thiophene ring contributes to its overall stability and reactivity. The prop-2-enoic acid moiety allows for further chemical modifications, making it a versatile compound for various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Thiophene Derivatives

Key analogs differ in the halogen substituent on the phenyl ring:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid F C₁₃H₉FO₂S 248.27 High metabolic stability; discontinued
(2E)-3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid Cl C₁₃H₉ClO₂S 264.73 Increased lipophilicity; 95% purity
(2E)-3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid Br C₁₃H₉BrO₂S 309.24 Higher molecular weight; potential radiopharmaceutical applications

Key Observations :

  • Lipophilicity : LogP values increase with heavier halogens (F < Cl < Br), impacting membrane permeability and bioavailability .
Heterocyclic Core Modifications

Replacing the thiophene ring with other heterocycles alters electronic and steric profiles:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences
(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid Thiazole C₁₃H₁₀ClNO₃S 295.74 N-atom introduces hydrogen bonding; pKa = 4.53
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid Oxazole C₁₂H₉NO₃F₂ 253.20 Reduced aromaticity; lower thermal stability

Key Observations :

  • Hydrogen Bonding : Thiazole derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity due to nitrogen atoms, improving solubility in polar solvents.
  • Aromaticity : Thiophene’s aromatic stability surpasses oxazole, affecting π-π stacking in crystal structures .

Functional Group Modifications

Carboxylic Acid Derivatives
Compound Name Functional Group Molecular Formula Key Applications
This compound α,β-Unsaturated acid C₁₃H₉FO₂S Kinase inhibitor intermediates
3-[5-(4-Fluorophenyl)thiophene-2-carbonyl]propanoic acid Ketone + acid C₁₄H₁₁FO₃S Chelating agents

Key Observations :

  • Conjugation Effects : The α,β-unsaturated acid in the target compound enables Michael addition reactions, unlike saturated analogs .

Physicochemical and Structural Analysis

Hydrogen Bonding and Crystal Packing

  • The carboxylic acid group forms robust O–H···O hydrogen bonds, as seen in Etter’s graph-set analysis . Fluorine’s electronegativity enhances dipole interactions, influencing crystal packing density .
  • Thiazole-containing analogs (e.g., ) display N–H···O bonds, creating distinct supramolecular architectures .

Thermodynamic Properties

  • Melting Points : Fluorine’s small size and strong C–F bonds correlate with higher melting points compared to chloro/bromo analogs .
  • Solubility : Aqueous solubility decreases with larger halogens (F > Cl > Br) due to increased hydrophobicity .

Biological Activity

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid, also known as a derivative of thiophene and an important compound in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring substituted with a fluorophenyl group, which enhances its biological activity. Its molecular formula is C13H10F1S1C_{13}H_{10}F_{1}S_{1}, and it is identified by the CAS number 1132-61-2.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. The following table summarizes key findings from various studies:

StudyCancer TypeMechanism of ActionKey Findings
Breast CancerInduction of ApoptosisThe compound induced apoptosis in cancer cells via oxidative stress pathways.
Various CancersInhibition of ProliferationExhibited dose-dependent inhibition of cell growth in multiple cancer cell lines.
Colon CancerModulation of Signaling PathwaysInhibited key signaling pathways involved in cancer progression.
  • Induction of Apoptosis : Studies have shown that the compound triggers apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cell death. This process involves the activation of caspases, which are crucial for the apoptotic pathway.
  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation in various cancer types, including breast and colon cancers. This inhibition is often linked to the downregulation of critical survival pathways such as Notch and AKT signaling.
  • Antioxidant Activity : The presence of the fluorophenyl group enhances the antioxidant properties of the compound, allowing it to mitigate oxidative stress within cells.

Case Study 1: Breast Cancer

In a study investigating the effects on breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound resulted in significant reductions in cell viability. The IC50 values were determined to be approximately 1.06 μmol/L for MDA-MB-231 cells after 48 hours of treatment, indicating potent anticancer effects.

Case Study 2: Colon Cancer

Another study focused on colon cancer cells showed that this compound effectively inhibited tumor growth by disrupting cellular signaling pathways that promote survival and proliferation. The results suggested that this compound could serve as a potential therapeutic agent in colon cancer treatment.

Q & A

Q. What are the common synthetic routes for 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid?

The synthesis typically involves coupling reactions and cyclization strategies. For example:

  • Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 4-fluorophenylboronic acid) and a brominated thiophene precursor to install the fluorophenyl-thiophene core .
  • Aldol condensation or Heck reaction to introduce the α,β-unsaturated carboxylic acid moiety (prop-2-enoic acid group) .
    Key intermediates may require purification via column chromatography, and reaction conditions (e.g., Pd catalysts, bases, and solvents like DMF or THF) should be optimized for yield and regioselectivity .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and purity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for structurally related thiophene derivatives .
  • HPLC (>98% purity thresholds) for quality control in pharmacological studies .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Tested in DMSO for biological assays (typical stock concentrations: 10–50 mM) and in aqueous buffers adjusted to physiological pH (e.g., phosphate buffer, pH 7.4) .
  • Stability : Store at –20°C under inert atmosphere to prevent degradation of the α,β-unsaturated acid moiety. Monitor via stability-indicating HPLC methods under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How to design experiments to evaluate anti-inflammatory activity?

  • In vitro models : Use COX-1/COX-2 inhibition assays to screen for NSAID-like activity, as seen in structurally similar thiophene-2-carboxylic acid derivatives .
  • In vivo models : Administer the compound in carrageenan-induced rat paw edema assays, with indomethacin as a positive control. Measure edema reduction and cytokine levels (e.g., IL-6, TNF-α) .
  • Dose-response studies : Test concentrations ranging from 1–100 mg/kg (oral or intraperitoneal) to establish efficacy and toxicity thresholds .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Comparative structural analysis : Compare activity data with analogs (e.g., 3-(4-chlorophenyl) derivatives) to identify substituent effects on potency .
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends, such as enhanced activity with electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring .

Q. What computational methods are used to study interactions with biological targets?

  • Molecular docking : Utilize crystal structures of COX-2 or PPAR-γ (common anti-inflammatory targets) and the compound’s 3D coordinates (generated from SMILES/InChI codes) to predict binding modes .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity to guide structural optimization .

Q. How can synthetic yield be optimized for scale-up?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in coupling reactions to improve efficiency .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance reaction rates and reduce waste .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) for steps like cyclization or condensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.